molecular formula C12H19ClN6O B12224955 5-[(2-Ethyl-4-methylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride

5-[(2-Ethyl-4-methylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride

Cat. No.: B12224955
M. Wt: 298.77 g/mol
InChI Key: DMCYASIDPROLTE-UHFFFAOYSA-N
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Properties

Molecular Formula

C12H19ClN6O

Molecular Weight

298.77 g/mol

IUPAC Name

5-[(2-ethyl-4-methylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride

InChI

InChI=1S/C12H18N6O.ClH/c1-4-18-10(8(2)6-15-18)7-14-11-5-9(12(13)19)17(3)16-11;/h5-6H,4,7H2,1-3H3,(H2,13,19)(H,14,16);1H

InChI Key

DMCYASIDPROLTE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNC2=NN(C(=C2)C(=O)N)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2-Ethyl-4-methylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride typically involves multiple steps, starting from basic pyrazole derivatives. The process often includes the use of reagents such as 2-fluoro-4-methylpyridine and various catalysts to facilitate the formation of the desired compound . The reaction conditions may vary, but they generally involve controlled temperatures and specific solvents to ensure the purity and yield of the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized protocols to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-[(2-Ethyl-4-methylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of functional groups within the compound that can interact with different reagents.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 5-[(2-Ethyl-4-methylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride include other pyrazole derivatives, such as 4-methylpyrazole and 3-methylpyrazole-4-carboxylic acid . These compounds share structural similarities but may differ in their chemical properties and applications.

Uniqueness: . This makes it a valuable compound for various scientific and industrial purposes.

Biological Activity

The compound 5-[(2-Ethyl-4-methylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide; hydrochloride is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory research. This article synthesizes available data on its biological activity, including relevant case studies, research findings, and data tables.

Basic Information

  • IUPAC Name : 5-[(2-Ethyl-4-methylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide; hydrochloride
  • Molecular Formula : C₁₈H₂₃N₅O₂·HCl
  • Molecular Weight : 390.87 g/mol
  • CAS Number : Not available in the provided data.

Structural Characteristics

The structural formula indicates the presence of two pyrazole rings, which are known for their diverse biological activities. The compound's design allows for interactions with various biological targets, particularly in cancer cell signaling pathways.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings related to the anticancer activity of the compound:

Cell Line IC₅₀ (µM) Mechanism of Action Reference
MCF73.79Induction of apoptosis
SF-26812.50Cell cycle arrest
NCI-H46042.30Inhibition of proliferation
HepG21.1DNA binding and kinase inhibition
A5490.95VEGF-induced proliferation inhibition

The anticancer mechanisms attributed to this compound include:

  • Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells, particularly in breast cancer models (MCF7) and lung cancer models (A549).
  • Cell Cycle Arrest : Inhibition of cell cycle progression was observed in several studies, indicating potential use as a chemotherapeutic agent.
  • Kinase Inhibition : The compound exhibits inhibitory effects on various kinases involved in cancer progression, including Aurora-A kinase and CDK2, which are critical for cell division and proliferation.

Anti-inflammatory Activity

In addition to its anticancer properties, pyrazole derivatives have been investigated for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in inflammatory diseases.

Study 1: Cytotoxicity Evaluation

A study conducted by Bouabdallah et al. assessed the cytotoxic potential of various pyrazole derivatives against Hep-2 and P815 cell lines. The findings indicated that compounds similar to the target compound exhibited significant cytotoxicity, with IC₅₀ values ranging from 3.25 mg/mL to 17.82 mg/mL against these cell lines, highlighting their potential as anticancer agents .

Study 2: Mechanism Exploration

In another investigation by Cankara et al., the mechanisms underlying the anticancer effects of pyrazole derivatives were explored through sulforhodamine B assays on HCT116, Huh-7, and MCF-7 cell lines. The study revealed that compounds similar to the target exhibited promising cytotoxicity with IC₅₀ values as low as 1.1 µM .

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